Cas no 5267-05-0 (2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid)

2-(6-Oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a pyrimidine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for further functionalization, enabling applications in the development of bioactive compounds, including potential enzyme inhibitors or nucleoside analogs. The compound’s stability and reactivity under controlled conditions make it suitable for use in heterocyclic chemistry and medicinal chemistry projects. Its purity and well-defined molecular framework ensure reproducibility in synthetic pathways, supporting research in drug discovery and biochemical studies. The product is typically supplied with analytical data (e.g., NMR, HPLC) to verify quality and consistency.
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid structure
5267-05-0 structure
Product name:2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
CAS No:5267-05-0
MF:C6H6N2O3
MW:154.12344121933
MDL:MFCD19981856
CID:4715015

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Hydroxypyrimidin-5-yl)acetic acid
    • (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid
    • 5-Pyrimidineacetic acid, 3,4-dihydro-4-oxo-
    • 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
    • MDL: MFCD19981856
    • Inchi: 1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11)
    • InChI Key: GSEPESYJQWQJCZ-UHFFFAOYSA-N
    • SMILES: O=C1C(=CN=CN1)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Topological Polar Surface Area: 78.8

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-325725-0.05g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
0.05g
$97.0 2023-06-06
Enamine
EN300-2485887-0.05g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
0.05g
$97.0 2023-09-04
Enamine
EN300-2485887-5g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
5g
$1715.0 2023-09-04
Enamine
EN300-2485887-10g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
10g
$3345.0 2023-09-04
Enamine
EN300-2485887-1g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
1g
$414.0 2023-09-04
Crysdot LLC
CD11110524-10g
2-(4-Hydroxypyrimidin-5-yl)acetic acid
5267-05-0 97%
10g
$2133 2024-07-17
Enamine
EN300-325725-0.25g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
0.25g
$205.0 2023-06-06
Enamine
EN300-325725-0.5g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
0.5g
$322.0 2023-06-06
Enamine
EN300-325725-10.0g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
10g
$3345.0 2023-06-06
Enamine
EN300-325725-1.0g
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
5267-05-0
1g
$414.0 2023-06-06

Additional information on 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Introduction to 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS No. 5267-05-0)

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5267-05-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid has garnered considerable attention due to its structural versatility and potential biological activities. The compound belongs to the pyrimidine derivatives family, a class of molecules widely recognized for their role in medicinal chemistry and drug development. Pyrimidines are fundamental structural motifs in nucleic acids, making them crucial for various biological processes. Consequently, derivatives of pyrimidines have been extensively explored for their pharmacological properties.

The molecular structure of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid consists of a pyrimidine ring system substituted with an acetic acid moiety at the 2-position. This specific arrangement imparts unique chemical and biological characteristics to the compound. The presence of the 6-oxo-1,6-dihydropyrimidin core suggests potential functionalities that can interact with biological targets, such as enzymes or receptors. Such interactions are often pivotal in modulating physiological processes, making this compound a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine scaffolds. The interest in 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid stems from its ability to serve as a versatile building block for more complex molecules. Medicinal chemists have leveraged its structural features to design inhibitors targeting various disease-related pathways. For instance, modifications to the pyrimidine ring or the acetic acid side chain can alter the compound's pharmacokinetic profile, enhancing its bioavailability or selectivity against specific targets.

One of the most compelling aspects of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is its potential application in the development of antiviral and anticancer agents. Pyrimidine derivatives have demonstrated efficacy against a range of pathogens and tumors by interfering with essential metabolic pathways or DNA replication mechanisms. The acetic acid functional group further enhances its reactivity, allowing for facile derivatization into more sophisticated pharmacophores. This adaptability has made it a valuable intermediate in synthetic chemistry.

Recent advancements in computational chemistry have accelerated the discovery process for compounds like 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Molecular modeling techniques enable researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. These computational tools have been instrumental in identifying lead compounds with high potential for therapeutic efficacy. Moreover, high-throughput screening methods combined with machine learning algorithms have streamlined the process of evaluating large libraries of pyrimidine derivatives.

The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid presents an interesting challenge due to its complex heterocyclic core. Traditional synthetic routes often involve multi-step sequences requiring precise control over reaction conditions to ensure high yields and purity. However, recent innovations in catalytic methods have simplified some synthetic pathways, making it more feasible to produce this compound on a larger scale. These advancements are critical for translating laboratory discoveries into viable pharmaceutical candidates.

In clinical research, 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has been investigated for its potential role in modulating inflammatory responses and immune function. Pyrimidine derivatives are known to interact with various immune receptors and signaling pathways, making them attractive candidates for treating autoimmune diseases or infections. Preclinical studies have shown promising results in animal models, suggesting that this compound may offer therapeutic benefits when appropriately formulated.

The future prospects for 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities will arise for exploiting its pharmacological potential. Collaborative efforts between academia and industry are essential to bridge the gap between discovery research and clinical application. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full therapeutic potential of this remarkable compound.

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